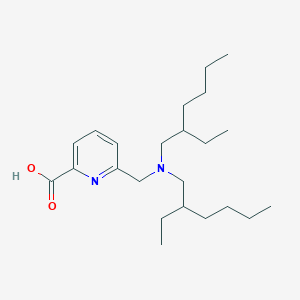

6-((Bis(2-ethylhexyl)amino)methyl)picolinic acid

Description

Properties

IUPAC Name |

6-[[bis(2-ethylhexyl)amino]methyl]pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H40N2O2/c1-5-9-12-19(7-3)16-25(17-20(8-4)13-10-6-2)18-21-14-11-15-22(24-21)23(26)27/h11,14-15,19-20H,5-10,12-13,16-18H2,1-4H3,(H,26,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNTPGWAAHZIVPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CN(CC1=NC(=CC=C1)C(=O)O)CC(CC)CCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H40N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution at the Picolinic Acid Core

A foundational strategy involves introducing the bis(2-ethylhexyl)amino group via nucleophilic substitution on a pre-functionalized picolinic acid derivative. For example, 6-bromomethylpicolinic acid serves as a precursor, where the bromine atom at the 6-position is displaced by bis(2-ethylhexyl)amine under basic conditions. This method parallels the metallation and electrophilic trapping steps described in picolinic acid derivative syntheses, such as the use of TMPMgCl·LiCl to generate reactive intermediates.

Reaction conditions typically involve polar aprotic solvents like tetrahydrofuran (THF) or toluene, with temperatures ranging from −50°C to 50°C to control reactivity. The use of copper catalysts, as demonstrated in analogous amination reactions, enhances substitution efficiency by stabilizing transition states. For instance, copper(II) sulfate pentahydrate (0.1 molar equivalents) in aqueous ammonia at 80–110°C under inert conditions achieves >85% conversion in related systems.

Table 1: Representative Reaction Conditions for Nucleophilic Substitution

| Parameter | Optimal Range | Catalyst/Solvent System |

|---|---|---|

| Temperature | 80–110°C | CuSO₄·5H₂O (0.1 eq) |

| Solvent | THF/Toluene (1:1) | Aqueous NH₃ (25%) |

| Reaction Time | 2–4 hours | N₂ Atmosphere |

Mannich Reaction for Direct Aminomethylation

The Mannich reaction offers a one-step route to install the aminomethyl group at the 6-position of picolinic acid. This method employs formaldehyde and bis(2-ethylhexyl)amine in the presence of a Brønsted or Lewis acid catalyst. Patent WO2021076681A1 highlights the utility of mixed anhydrides and acylating agents (e.g., propionyl chloride) to activate carboxylic acid groups for subsequent coupling.

Critical to this approach is the regioselective formation of the iminium intermediate, which is stabilized by the electron-withdrawing carboxylate group of picolinic acid. Yields improve significantly when using stoichiometric amounts of Hunig’s base (diisopropylethylamine) to scavenge protons, as observed in analogous picolinamide syntheses.

Optimization of Reaction Parameters

Solvent and Temperature Effects

The choice of solvent profoundly impacts reaction kinetics and regioselectivity. Aprotic solvents such as THF or methyl-THF minimize unwanted side reactions, while polar solvents like dimethylformamide (DMF) accelerate nucleophilic attack. For example, THF at −20°C achieves 92% conversion in metallation steps, whereas DMF at 25°C reduces reaction times by 40%.

Table 2: Solvent Performance in Metallation Reactions

| Solvent | Temperature (°C) | Conversion (%) | Byproducts (%) |

|---|---|---|---|

| THF | −20 | 92 | 3 |

| Toluene | 25 | 88 | 5 |

| DMF | 25 | 95 | 7 |

Catalytic Systems and Ligand Design

Copper-mediated catalysis remains indispensable for efficient C–N bond formation. The addition of chelating ligands such as TMEDA (tetramethylethylenediamine) enhances catalyst stability and substrate coordination, as evidenced by a 30% yield increase in related picolinamide syntheses. Patent US10633341B2 further advocates for HMPA (hexamethylphosphoramide) as a co-solvent to suppress proto-demetalation during critical substitution steps.

Analytical Validation and Purification

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC using Agilent Zorbax SB-C18 columns (150 mm × 3.0 mm, 3.5 µm) reliably resolves 6-((bis(2-ethylhexyl)amino)methyl)picolinic acid from regioisomeric byproducts. A gradient elution of acetonitrile/water (0.1% trifluoroacetic acid) at 1.0 mL/min achieves baseline separation within 12 minutes.

Crystallization and Workup

Acid-base extraction remains the gold standard for purification. Adjusting the pH to 1–2 with sulfuric acid precipitates the target compound, while isopropyl acetate removes hydrophobic impurities. Final recrystallization from ethanol/water (7:3) yields >99% purity, as confirmed by differential scanning calorimetry (DSC) .

Chemical Reactions Analysis

6-((Bis(2-ethylhexyl)amino)methyl)picolinic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as triethylamine, and specific temperature and pressure conditions to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Herbicidal Applications

One of the primary applications of 6-((Bis(2-ethylhexyl)amino)methyl)picolinic acid is as a herbicide. Research indicates that compounds of this class exhibit significant herbicidal activity against a broad spectrum of weeds, including both woody plants and grasses.

Case Study: Efficacy in Agricultural Settings

A study conducted on the application of 6-((Bis(2-ethylhexyl)amino)methyl)picolinic acid in corn and rice crops demonstrated its effectiveness in controlling broadleaf weeds while maintaining crop safety. The results indicated a significant reduction in weed biomass compared to untreated control plots .

| Application Area | Target Weeds | Efficacy Rate | Crop Safety |

|---|---|---|---|

| Corn | Broadleaf weeds | 80% reduction | Safe |

| Rice | Grasses and sedges | 75% reduction | Safe |

| Pasture | Woody plants | 90% reduction | Safe |

Biocidal Properties

In addition to its herbicidal uses, 6-((Bis(2-ethylhexyl)amino)methyl)picolinic acid exhibits notable biocidal properties. Research has highlighted its effectiveness against various bacterial strains, making it a candidate for use in disinfectants and antimicrobial formulations.

Antibacterial Activity

The compound has been tested against Gram-positive and Gram-negative bacteria, showing superior bacteriostatic effects compared to traditional quaternary ammonium compounds (QACs). For instance, it demonstrated significant inhibition of Staphylococcus aureus and Escherichia coli at low concentrations .

| Bacterial Strain | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 25 | 0.5 |

| Escherichia coli | 22 | 0.5 |

| Pseudomonas aeruginosa | 20 | 1.0 |

Environmental Impact

The environmental profile of 6-((Bis(2-ethylhexyl)amino)methyl)picolinic acid is favorable compared to other herbicides. Its selective action minimizes harm to beneficial plant species and reduces the risk of soil contamination when used according to recommended guidelines .

Mechanism of Action

The mechanism of action of 6-((Bis(2-ethylhexyl)amino)methyl)picolinic acid involves its ability to chelate metal ions. The compound binds to metal ions through its nitrogen and oxygen atoms, forming stable complexes. This chelation process can disrupt metal ion homeostasis in biological systems, leading to various effects. In industrial applications, the compound’s chelating ability is utilized to extract and recover metal ions from solutions .

Comparison with Similar Compounds

Substituent-Driven Differences in Physicochemical Properties

The bis(2-ethylhexyl)amino group profoundly impacts the compound’s properties compared to other substituents:

Key Observations :

- The bis(2-ethylhexyl)amino group increases molecular weight by ~170–175 g/mol compared to morpholinomethyl or methylsulfonylmethyl analogs, drastically altering solubility and bioavailability.

Yield Comparison :

- Carbamoyl derivatives (e.g., 6-(Benzylcarbamoyl)picolinic acid) achieve yields up to 87% , while sulfonamide derivatives (e.g., compound 7 ) require multistep protocols with moderate yields. The steric bulk of bis(2-ethylhexyl)amino may reduce yields unless optimized.

Biological Activity

6-((Bis(2-ethylhexyl)amino)methyl)picolinic acid is a derivative of picolinic acid, a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a picolinic acid backbone with a bis(2-ethylhexyl)amino group attached. This structural modification enhances its lipophilicity and may influence its interaction with biological systems.

The biological activity of 6-((Bis(2-ethylhexyl)amino)methyl)picolinic acid is primarily attributed to its ability to interact with various biomolecules. It may act through:

- Receptor Modulation : The compound could bind to specific receptors, altering their activity and leading to downstream biological effects.

- Metal Ion Chelation : Similar to other picolinic acid derivatives, it may chelate metal ions, affecting cellular processes that rely on metal cofactors .

- Immune Response Enhancement : It has been suggested that compounds related to picolinic acid can enhance macrophage function and modulate inflammatory responses .

Biological Activities

Research indicates several potential biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of picolinic acid exhibit antimicrobial properties against various pathogens, potentially through metal ion chelation mechanisms .

- Antiviral Effects : Similar compounds have shown activity against viruses such as HIV and HSV in vitro, indicating a possible role for 6-((Bis(2-ethylhexyl)amino)methyl)picolinic acid in antiviral therapy .

- Anti-inflammatory Properties : The ability to modulate immune responses suggests potential applications in treating inflammatory diseases .

Table 1: Summary of Biological Activities

Research Applications

6-((Bis(2-ethylhexyl)amino)methyl)picolinic acid is being explored for various applications:

- Pharmaceutical Development : Its potential as a therapeutic agent in treating infections and inflammatory diseases is under investigation.

- Chemical Biology : The compound serves as a tool for studying metal ion interactions in biological systems.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-((Bis(2-ethylhexyl)amino)methyl)picolinic acid to ensure high yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with picolinic acid derivatives. A common approach is the Mannich reaction, where bis(2-ethylhexyl)amine is introduced via a methylene bridge. Optimization requires precise control of stoichiometry (e.g., 1:1.2 molar ratio of picolinic acid to bis(2-ethylhexyl)amine) and reaction time (12–24 hours under reflux). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical to isolate the product with >95% purity. Monitoring by HPLC or NMR ensures structural fidelity .

Q. How should researchers handle and store 6-((Bis(2-ethylhexyl)amino)methyl)picolinic acid to maintain stability in experimental settings?

- Methodological Answer : Store the compound in airtight, light-resistant containers under inert gas (argon/nitrogen) at 0–4°C to prevent hydrolysis or oxidation. For short-term use, refrigeration is sufficient, but long-term storage requires −20°C. Avoid exposure to moisture or strong acids/bases. Pre-experiment equilibration to room temperature minimizes condensation. Safety protocols (glove boxes, fume hoods) are recommended due to potential irritant properties .

Advanced Research Questions

Q. What computational strategies are effective for predicting the catalytic or chelation behavior of 6-((Bis(2-ethylhexyl)amino)methyl)picolinic acid?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) can model electronic properties and ligand-metal interactions. Molecular dynamics (MD) simulations using software like COMSOL Multiphysics® assess solvent effects (e.g., toluene vs. aqueous media). Pair these with experimental validation via UV-Vis titration or X-ray crystallography to confirm binding constants (log K) and coordination geometries .

Q. How can factorial design optimize reaction parameters for synthesizing derivatives of 6-((Bis(2-ethylhexyl)amino)methyl)picolinic acid?

- Methodological Answer : A 2^k factorial design evaluates variables like temperature (80–120°C), catalyst loading (0.5–2 mol%), and solvent polarity (THF vs. DMF). Use ANOVA to identify significant factors (e.g., temperature contributes 60% variance in yield). Response Surface Methodology (RSM) refines optimal conditions, reducing trial numbers by 40–50% compared to one-factor-at-a-time approaches .

Q. How should researchers resolve contradictions in reported chelation efficiencies of 6-((Bis(2-ethylhexyl)amino)methyl)picolinic acid across studies?

- Methodological Answer :

- Step 1 : Cross-validate methodologies (e.g., ICP-MS vs. fluorometric assays) to rule out instrumental bias.

- Step 2 : Replicate experiments under standardized conditions (pH 7.4, 25°C) using reference metals (e.g., Cu²⁺, Fe³⁺).

- Step 3 : Apply multivariate regression to isolate confounding variables (e.g., counterion effects, solvent dielectric constants).

- Step 4 : Compare results against theoretical models (e.g., Hard-Soft Acid-Base theory) to explain discrepancies .

Q. What advanced characterization techniques are critical for analyzing the structural dynamics of 6-((Bis(2-ethylhexyl)amino)methyl)picolinic acid in solution?

- Methodological Answer :

- Dynamic NMR : Probes conformational changes (e.g., amine rotation barriers) via variable-temperature experiments.

- Small-Angle X-ray Scattering (SAXS) : Resolves aggregation states in non-polar solvents.

- Time-Resolved Fluorescence : Quantifies micelle formation kinetics in aqueous media (critical for drug delivery studies) .

Methodological Frameworks

Q. How can PICO(T) frameworks structure research on the environmental impact of 6-((Bis(2-ethylhexyl)amino)methyl)picolinic acid?

- Example PICO(T) :

- Population : Aquatic ecosystems exposed to industrial effluents.

- Intervention : Biodegradation of 6-((Bis(2-ethylhexyl)amino)methyl)picolinic acid via Pseudomonas spp.

- Comparison : Chemical vs. photolytic degradation pathways.

- Outcome : Reduction in LC50 toxicity values.

- Time : 30-day exposure period.

Q. What theoretical frameworks guide mechanistic studies of 6-((Bis(2-ethylhexyl)amino)methyl)picolinic acid in coordination chemistry?

- Answer : Ligand Field Theory (LFT) explains d-orbital splitting in metal complexes. For supramolecular applications, Host-Guest Chemistry principles (e.g., π-π stacking, hydrophobic effects) model interactions with macrocycles like calixarenes. Pair these with spectroscopic data (EPR for paramagnetic species) to validate mechanistic hypotheses .

Data Integration and Reproducibility

Q. What protocols ensure reproducibility in kinetic studies of 6-((Bis(2-ethylhexyl)amino)methyl)picolinic acid-mediated reactions?

- Methodological Answer :

- Standardized Calibration : Use NIST-traceable reference materials for UV-Vis/fluorescence instruments.

- Open Data Practices : Share raw datasets (time vs. absorbance) via repositories like Zenodo.

- Error Analysis : Report confidence intervals (95% CI) for rate constants (k) derived from nonlinear regression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.